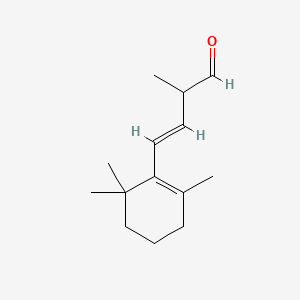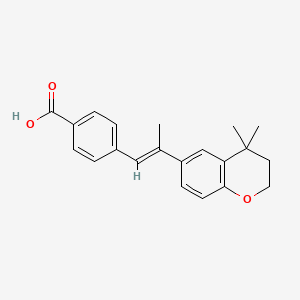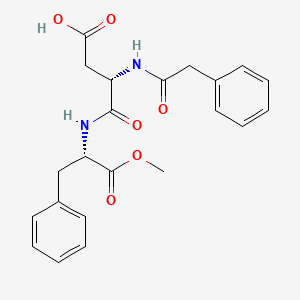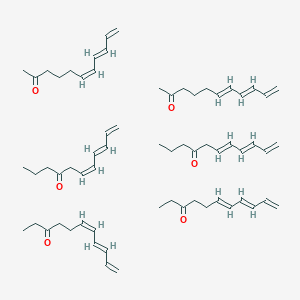
Ferula galbaniflua resin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FEMA 2502, also known as Galbanum resin, is a natural resin obtained from plants of the genus Ferula. It is primarily found in northern Iran, southern Iran, Turkey, and Lebanon. The resin has a characteristic aromatic odor and a bitter, warm, acrid taste. It is widely used in the fragrance industry due to its warm, resinous, somewhat spicy, and balsamic odor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Galbanum resin is obtained through the natural exudation of the plant Ferula. The plant yields a resinous exudate that is commercially distinguished by two types: Levant galbanum (soft) and Persian galbanum (hard). The resin is collected by making incisions in the plant’s stem and allowing the exudate to harden .
Industrial Production Methods: The industrial production of Galbanum resin involves the collection of the resinous exudate from the plant, followed by purification processes to remove impurities. The resin is then processed into various forms such as essential oils, absolutes, and resinoids for use in different applications .
Analyse Des Réactions Chimiques
Types of Reactions: Galbanum resin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the resin’s properties and enhancing its applications in different fields .
Common Reagents and Conditions: Common reagents used in the chemical reactions of Galbanum resin include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed: The major products formed from the chemical reactions of Galbanum resin include various sesquiterpenic compounds such as α-terpenyl acetate, α-fenchyl acetate, guaiol, bulnesol, and β-eudesmol. These compounds contribute to the resin’s characteristic odor and are valuable in the fragrance industry .
Applications De Recherche Scientifique
Galbanum resin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing various sesquiterpenic compounds. In biology, it is studied for its potential antimicrobial and anti-inflammatory properties. In medicine, it is explored for its potential therapeutic effects, including its use in traditional medicine for treating various ailments. In the industry, it is widely used in the fragrance and flavor industry due to its unique aromatic properties .
Mécanisme D'action
The mechanism of action of Galbanum resin involves its interaction with various molecular targets and pathways. The sesquiterpenic compounds present in the resin are believed to exert their effects by modulating the activity of enzymes and receptors involved in inflammatory and antimicrobial pathways. The exact molecular targets and pathways are still under investigation, but the resin’s bioactive compounds are known to have significant biological activity .
Comparaison Avec Des Composés Similaires
Galbanum resin is unique due to its distinct aromatic properties and the presence of various sesquiterpenic compounds. Similar compounds include other natural resins such as myrrh, frankincense, and benzoin. While these resins share some common properties, Galbanum resin is distinguished by its specific composition of sesquiterpenic compounds and its characteristic odor .
List of Similar Compounds:- Myrrh
- Frankincense
- Benzoin
These resins are also used in the fragrance and flavor industry, but each has its unique properties and applications .
Propriétés
Numéro CAS |
9000-24-2 |
|---|---|
Formule moléculaire |
C66H96O6 |
Poids moléculaire |
985.5 g/mol |
Nom IUPAC |
(6Z,8E)-undeca-6,8,10-trien-2-one;(6E,8E)-undeca-6,8,10-trien-2-one;(6Z,8E)-undeca-6,8,10-trien-3-one;(6E,8E)-undeca-6,8,10-trien-3-one;(6Z,8E)-undeca-6,8,10-trien-4-one;(6E,8E)-undeca-6,8,10-trien-4-one |
InChI |
InChI=1S/6C11H16O/c2*1-3-4-5-6-7-8-9-10-11(2)12;2*1-3-5-6-7-8-9-10-11(12)4-2;2*1-3-5-6-7-8-10-11(12)9-4-2/h2*3-7H,1,8-10H2,2H3;4*3,5-8H,1,4,9-10H2,2H3/b5-4+,7-6+;5-4+,7-6-;6-5+,8-7+;6-5+,8-7-;6-5+,8-7+;6-5+,8-7- |
Clé InChI |
WEFHSZAZNMEWKJ-KEDVMYETSA-N |
SMILES isomérique |
CCCC(=O)C/C=C/C=C/C=C.CCCC(=O)C/C=C\C=C\C=C.CCC(=O)CC/C=C/C=C/C=C.CCC(=O)CC/C=C\C=C\C=C.CC(=O)CCC/C=C/C=C/C=C.CC(=O)CCC/C=C\C=C\C=C |
SMILES canonique |
CCCC(=O)CC=CC=CC=C.CCCC(=O)CC=CC=CC=C.CCC(=O)CCC=CC=CC=C.CCC(=O)CCC=CC=CC=C.CC(=O)CCCC=CC=CC=C.CC(=O)CCCC=CC=CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydrogen phosphate](/img/structure/B12777144.png)

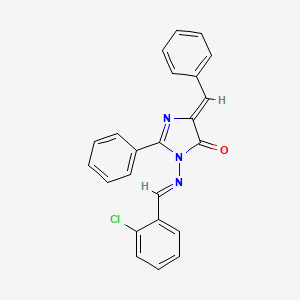

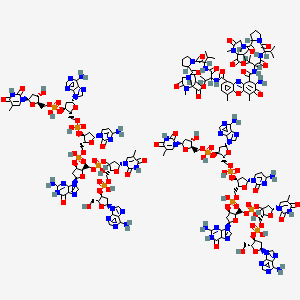
![31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone](/img/structure/B12777156.png)
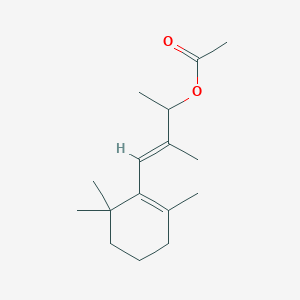
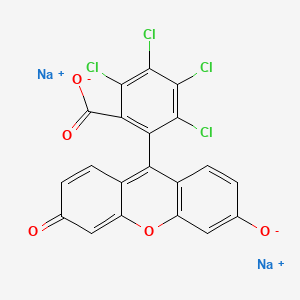
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12777177.png)
